Angelol G vs. Angelol A: Divergent Biological Targets Define Application-Specific Selection
In LNCaP cells, Angelol G inhibits PSA secretion with an IC50 of 152.1 μM . In contrast, Angelol A, a closely related angelol-type coumarin, exhibits anti-proliferative and anti-angiogenic activity by inhibiting MMP2 and VEGFA expression, not primarily PSA secretion . No direct comparative PSA inhibition data for Angelol A are available, but its distinct molecular targets underscore a fundamental difference in their biological applications .
| Evidence Dimension | Biological Target / Activity |
|---|---|
| Target Compound Data | IC50 = 152.1 μM (PSA secretion inhibition in LNCaP cells) |
| Comparator Or Baseline | Angelol A: Inhibits MMP2 and VEGFA expression |
| Quantified Difference | Different molecular targets; Angelol A does not have reported PSA inhibition data |
| Conditions | LNCaP cell line |
Why This Matters
Researchers studying PSA-mediated pathways or BPH must select Angelol G over Angelol A, as the latter lacks the specific PSA-inhibitory activity required for these investigations.
